
4,5-Bis(5-hexyl-2-thienyl)thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis(5-hexyl-2-thienyl)thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two hexyl-substituted thiophene rings and an aldehyde group attached to the central thiophene ring. Thiophene derivatives are known for their diverse applications in organic electronics, materials science, and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(5-hexyl-2-thienyl)thiophene-2-carbaldehyde typically involves the following steps:
Formation of 5-hexyl-2-thiopheneboronic acid pinacol ester: This intermediate is synthesized by reacting 5-hexyl-2-thiophene with pinacol borane in the presence of a palladium catalyst.
Suzuki-Miyaura Coupling: The pinacol ester is then coupled with 2,5-dibromothiophene-2-carbaldehyde using a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene.
Purification: The final product is purified using column chromatography or recrystallization techniques to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Bis(5-hexyl-2-thienyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: 4,5-Bis(5-hexyl-2-thienyl)thiophene-2-carboxylic acid.
Reduction: 4,5-Bis(5-hexyl-2-thienyl)thiophene-2-methanol.
Substitution: 4,5-Bis(5-hexyl-2-thienyl)-3-bromo-thiophene-2-carbaldehyde.
Applications De Recherche Scientifique
4,5-Bis(5-hexyl-2-thienyl)thiophene-2-carbaldehyde has several scientific research applications:
Materials Science: The compound is utilized in the development of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Thiophene derivatives, including this compound, are investigated for their potential as therapeutic agents due to their biological activities.
Chemical Sensors: It is used in the design of chemical sensors for detecting various analytes due to its ability to undergo specific chemical reactions.
Mécanisme D'action
The mechanism of action of 4,5-Bis(5-hexyl-2-thienyl)thiophene-2-carbaldehyde is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions, hydrogen bonding, and van der Waals forces. In organic electronics, it functions as a charge transport material, facilitating the movement of electrons or holes within a device . In medicinal chemistry, its biological activity may be attributed to its ability to interact with specific enzymes or receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Hexyl-2-thiopheneboronic acid pinacol ester
- Thiophene-2-boronic acid pinacol ester
- 4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole
- 4,7-Bis(5-trimethylsilyl-2-thienyl)-2,1,3-benzotriazole
Uniqueness
4,5-Bis(5-hexyl-2-thienyl)thiophene-2-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group. This structure imparts distinct electronic properties, making it a valuable building block for the synthesis of advanced materials with tailored functionalities. Its hexyl substituents enhance solubility in organic solvents, facilitating its use in various applications.
Propriétés
Numéro CAS |
705240-03-5 |
|---|---|
Formule moléculaire |
C25H32OS3 |
Poids moléculaire |
444.7 g/mol |
Nom IUPAC |
4,5-bis(5-hexylthiophen-2-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C25H32OS3/c1-3-5-7-9-11-19-13-15-23(27-19)22-17-21(18-26)29-25(22)24-16-14-20(28-24)12-10-8-6-4-2/h13-18H,3-12H2,1-2H3 |
Clé InChI |
WNWFXFANVPHYSC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(S1)C2=C(SC(=C2)C=O)C3=CC=C(S3)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Methyl-2-pyridinyl)amino]-1-phenylethanone](/img/structure/B12532584.png)
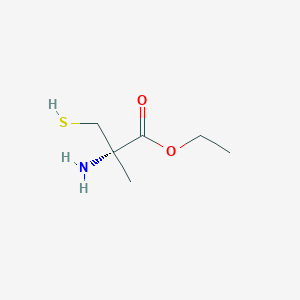
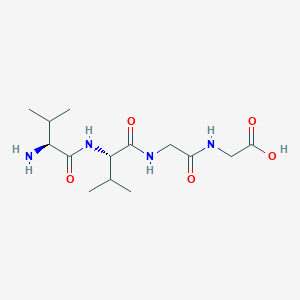
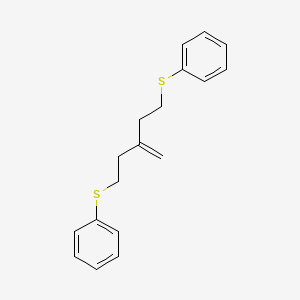
![1,6,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B12532624.png)
![N~1~-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B12532631.png)
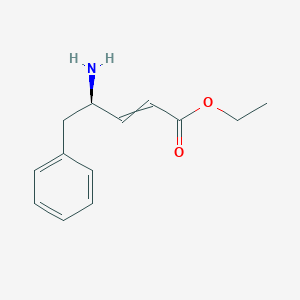
![3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one](/img/structure/B12532637.png)
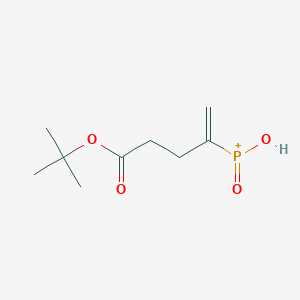
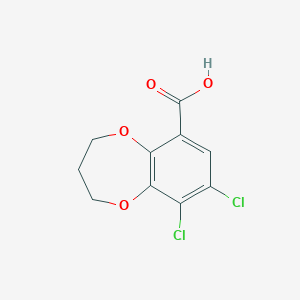
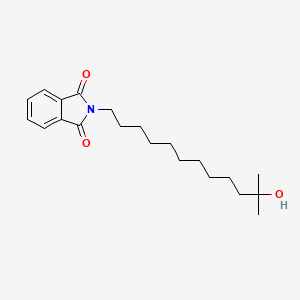
![2,2'-[{2-[2-(4-Nitrophenyl)ethenyl]-1,4-phenylene}bis(oxy)]di(ethan-1-ol)](/img/structure/B12532646.png)
![4-[(Dimethylamino)methyl]pyridin-2(1H)-one](/img/structure/B12532652.png)
![1-[10-(9H-Carbazol-9-yl)decyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B12532658.png)
